molecular formula C7H5BrINO2 B1594439 2-Amino-5-bromo-3-iodobenzoic acid CAS No. 6288-59-1

2-Amino-5-bromo-3-iodobenzoic acid

Cat. No. B1594439
CAS RN: 6288-59-1
M. Wt: 341.93 g/mol
InChI Key: DSPDBUHIZWUADI-UHFFFAOYSA-N
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Description

“2-Amino-5-bromo-3-iodobenzoic acid” is a benzoic acid derivative. It has a molecular formula of C7H5BrINO2 and an average mass of 341.929 Da .


Molecular Structure Analysis

The molecular structure of “2-Amino-5-bromo-3-iodobenzoic acid” consists of a benzoic acid core with bromo, iodo, and amino substituents .

Scientific Research Applications

Palladium-Catalyzed Tandem Reactions

2-Amino-5-bromo-3-iodobenzoic acid is instrumental in palladium-catalyzed, three-component tandem reactions, providing a novel approach for the assembly of diverse quinazolines. This method exhibits tolerance to bromo and iodo groups, enabling further synthetic manipulations and offering versatility in the synthesis of complex molecules (Hu et al., 2018).

Synthesis of Heterocyclic Compounds

The compound serves as a critical intermediate in the synthesis of 2,4-disubstituted thiazoles and aminothiazoles. Through solid support synthesis, it enables the construction of these heterocycles, showcasing its utility in the generation of molecules with potential biological activities (Kazzouli et al., 2002).

Amination Reactions

Its utility extends to copper-catalyzed direct amination processes, where it facilitates the synthesis of ortho-functionalized aromatic amines from haloarenes, using sodium azide as the amino source. This demonstrates its role in amination reactions, contributing to the diversification of amine-containing compounds (Zhao et al., 2010).

Advanced Material Synthesis

Research on 2-Amino-5-bromo-3-iodobenzoic acid also delves into the synthesis and characterization of organic crystals, such as 2-amino-5-bromobenzoic acid methyl ester, exploring their molecular structures, vibrational spectra, and electronic properties. These studies contribute to our understanding of the material properties of organic compounds and their potential applications in various fields (Balamurugan et al., 2015).

Safety And Hazards

The safety data sheet for a related compound, 2-Amino-5-iodobenzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-5-bromo-3-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrINO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPDBUHIZWUADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10978625
Record name 2-Amino-5-bromo-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10978625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromo-3-iodobenzoic acid

CAS RN

6288-59-1
Record name NSC11449
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11449
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-5-bromo-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10978625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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